Cas no 59578-66-4 (4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol)

4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinebutanol, d-(methylnitrosoamino)-
- 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol
- 4-(N-METHYL-N-NITROSAMINO)-4-(3-PYRIDYL)-BUTANE-1-OL
- Iso-NNAL
- SCHEMBL1086424
- FT-0672053
- DTXSID30920505
- 59578-66-4
- .DELTA.-(METHYLNITROSOAMINO)-3-PYRIDINEBUTANOL
- CCRIS 6652
- 7M56WXK8NC
- AKOS030255785
- delta-(Methylnitrosoamino)-3-pyridinebutanol
- 3-PYRIDINEBUTANOL, .DELTA.-(METHYLNITROSOAMINO)-
- Q27268552
- 5-22-14-00730 (Beilstein Handbook Reference)
- FT-0672054
- BRN 0400798
- 3-Pyridinebutanol, delta-(methylnitrosoamino)-
- N-(4-hydroxy-1-pyridin-3-ylbutyl)-N-methylnitrous amide
- 4-(Methylnitrosamino)-4-(3-pyridyl)-1-butanol
- UNII-7M56WXK8NC
- NS00115035
- 4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol
-
- インチ: InChI=1S/C10H15N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3
- InChIKey: IIDMFFRDEFHWCJ-UHFFFAOYSA-N
- SMILES: CN(C(CCCO)C1=CN=CC=C1)N=O
計算された属性
- 精确分子量: 209.11600
- 同位素质量: 209.116
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 190
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.8A^2
- XLogP3: 0.7
じっけんとくせい
- 密度みつど: 1.16
- Boiling Point: 428.9°C at 760 mmHg
- フラッシュポイント: 213.2°C
- Refractive Index: 1.557
- PSA: 65.79000
- LogP: 1.50840
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M325700-5mg |
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol |
59578-66-4 | 5mg |
$ 136.00 | 2023-09-07 | ||
TRC | M325700-25mg |
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol |
59578-66-4 | 25mg |
$481.00 | 2023-05-17 | ||
TRC | M325700-100mg |
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol |
59578-66-4 | 100mg |
$ 1558.00 | 2023-09-07 | ||
TRC | M325700-50mg |
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol |
59578-66-4 | 50mg |
$894.00 | 2023-05-17 | ||
TRC | M325700-10mg |
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol |
59578-66-4 | 10mg |
$ 198.00 | 2023-09-07 | ||
A2B Chem LLC | AG72842-10mg |
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol |
59578-66-4 | 10mg |
$1107.00 | 2024-04-19 | ||
A2B Chem LLC | AG72842-50mg |
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol |
59578-66-4 | 50mg |
$2250.00 | 2024-04-19 |
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-olに関する追加情報
Chemical Profile of 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol (CAS No. 59578-66-4)
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol (CAS No. 59578-66-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural and functional properties. This compound belongs to the class of nitrosamine derivatives, which are known for their involvement in various biochemical pathways and potential applications in drug discovery. The presence of both a nitrosamine group and a pyridyl moiety in its molecular structure endows it with distinct reactivity and binding capabilities, making it a subject of intense study in synthetic chemistry and pharmacology.
The molecular structure of 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol consists of a butane backbone substituted with a nitrosamine group at the fourth carbon position and a pyridyl group at the third carbon position. This arrangement creates a compound with potential interactions across multiple biological targets, including enzymes and receptors. The nitrosamine moiety, specifically the N-methyl-N-nitrosamine (NMeNA) part, is well-documented for its role in various biochemical transformations and has been explored in the development of therapeutic agents targeting specific disease pathways.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of this compound with biological targets with high precision. Studies have indicated that 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol exhibits promising binding properties with certain enzymes involved in metabolic pathways relevant to cancer and inflammation. The pyridyl group, on the other hand, is known to enhance solubility and bioavailability, which are critical factors in drug design.
In vitro studies have begun to unravel the mechanistic aspects of this compound's interaction with biological systems. Initial research suggests that 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol may modulate the activity of enzymes such as cytochrome P450 family members, which play a crucial role in drug metabolism. Additionally, its ability to interact with DNA-binding proteins has been observed, indicating potential applications in targeted therapies.
The synthesis of 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the nitrosamine group necessitates careful handling to prevent decomposition or unwanted side reactions. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution, have been employed to construct the desired molecular framework efficiently.
One of the key challenges in working with 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol is its stability under various conditions. Nitrosamines are known for their sensitivity to light, heat, and pH changes, which can lead to decomposition or rearrangement into other chemical species. Therefore, researchers must employ appropriate storage conditions and handling protocols to maintain the integrity of the compound during experimental procedures.
Current research efforts are focused on optimizing synthetic routes to improve scalability while maintaining high purity standards. Additionally, investigations are underway to explore its pharmacological properties further. Preclinical studies aim to assess its efficacy and safety profiles in animal models before potential translation into human trials. The integration of machine learning models has accelerated these studies by predicting possible metabolites and their interactions with biological systems.
The structural features of 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol also make it an attractive scaffold for structure-based drug design. By leveraging computational tools such as molecular docking simulations, researchers can identify potential binding pockets on target proteins and design analogs that enhance binding affinity or selectivity. This approach has shown promise in developing novel therapeutics with improved pharmacokinetic profiles.
The growing interest in nitrosamine derivatives stems from their diverse biological activities and potential therapeutic applications. While some nitrosamines have been associated with adverse effects, others have demonstrated significant benefits when used under controlled conditions. The case of 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol highlights its potential as a lead compound for further medicinal chemistry exploration.
In conclusion, 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol (CAS No. 59578-66-4) represents a fascinating compound with implications across multiple domains of chemical biology and drug discovery. Its unique structural attributes offer opportunities for innovative therapeutic development while presenting challenges that require innovative solutions from synthetic chemists and biologists alike.
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